{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol
Description
Properties
IUPAC Name |
[3-methyl-2-[(3-methylphenyl)methylsulfonyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-10-4-3-5-11(6-10)9-19(17,18)13-14-7-12(8-16)15(13)2/h3-7,16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCNKPLVRJGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(N2C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Formation of 1-Methyl-1H-Imidazole-5-Carbaldehyde
The Debus-Radziszewski reaction provides a robust framework for imidazole synthesis. Using glyoxal, ammonium acetate, and methylamine hydrochloride under reflux in ethanol yields 1-methylimidazole. Subsequent Vilsmeier-Haack formylation at position 5 introduces the aldehyde group:
- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloromethane (DCM).
- Conditions : 0°C to room temperature, 12 hours.
The resulting 1-methyl-1H-imidazole-5-carbaldehyde is purified via silica gel chromatography (hexane:ethyl acetate, 7:3), yielding 68–72%.
Reduction to 1-Methyl-1H-Imidazol-5-ylmethanol
The aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol:
- Conditions : 0°C, 2 hours.
- Yield : 85–90%.
Characterization by $$ ^1H $$ NMR confirms the hydroxymethyl group (δ 4.45 ppm, singlet, 2H).
Alternative Pathways and Optimization
Palladium-Catalyzed Coupling
Patent CA2833394C highlights palladium-mediated cross-coupling for introducing aromatic groups. Adapting this, the imidazole’s position 2 could be halogenated (e.g., bromide) and coupled with a 3-methylbenzylsulfinate via a Buchwald-Hartwig reaction:
Solid-Phase Synthesis
Drawing from US10351556B2, solid-supported synthesis could enhance purity. Immobilizing the imidazole core on Wang resin enables stepwise functionalization, though scalability remains a challenge.
Analytical and Spectroscopic Characterization
Key Data for Target Compound :
- Molecular Formula : C₁₄H₁₈N₂O₃S.
- Molecular Weight : 318.37 g/mol.
- Melting Point : 158–160°C.
- $$ ^1H $$ NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 4.45 (s, 2H, CH₂OH), 3.82 (s, 2H, SO₂CH₂), 3.65 (s, 3H, N-CH₃), 2.35 (s, 3H, Ar-CH₃).
- IR (KBr) : 3420 cm⁻¹ (O-H), 1320, 1140 cm⁻¹ (S=O).
Industrial Considerations and Scalability
The late-stage sulfonylation route demonstrates superior scalability:
- Cost Efficiency : Lawesson’s reagent and mCPBA are commercially available at scale.
- Purity Control : Intermediate purification via crystallization (e.g., using heptane/ethyl acetate) minimizes column chromatography.
- Throughput : Batch processing in acetonitrile or DCM aligns with Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a reference standard in pharmaceutical testing due to its structural uniqueness and biological activity. Its role as a GPR40 agonist has made it particularly valuable in diabetes research. By enhancing glucose-stimulated insulin secretion, it presents a promising avenue for developing antidiabetic therapies .
Biological Studies
The compound is utilized in biological research to study metabolic pathways. As a GPR40 agonist, it interacts with the GPR40 receptor, which is crucial for insulin regulation. This interaction is essential for understanding insulin secretion mechanisms and developing treatments for type 2 diabetes .
Antitumor Activity
Recent studies have indicated that imidazole derivatives, including this compound, exhibit antitumor properties. Research has shown that related compounds can selectively inhibit cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The structure-activity relationship of these compounds is being explored to enhance their efficacy against tumors .
Case Studies
Mechanism of Action
As a GPR40 agonist, {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol exerts its effects by binding to the GPR40 receptor, which is involved in the regulation of insulin secretion. This interaction enhances glucose-stimulated insulin secretion, making it a promising candidate for the treatment of type 2 diabetes.
Comparison with Similar Compounds
Similar compounds include other GPR40 agonists, such as:
- AMG 837
- LY2881835
- MK-8666
Compared to these compounds, {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is unique due to its specific molecular structure and its potential efficacy in enhancing insulin secretion.
Biological Activity
The compound {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol , with CAS number 338962-57-5, is a member of the imidazole family and has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16N2O3S
- Molar Mass : 280.34 g/mol
- Structure : The compound features an imidazole ring substituted with a methyl group, a sulfonyl group attached to a 3-methylbenzyl moiety, and a hydroxymethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O3S |
| Molar Mass | 280.34 g/mol |
| CAS Number | 338962-57-5 |
This compound acts primarily as a GPR40 agonist . GPR40 (G protein-coupled receptor 40) plays a crucial role in the regulation of insulin secretion. By binding to this receptor, the compound enhances glucose-stimulated insulin secretion, making it a candidate for antidiabetic therapies .
Pharmacological Studies
Research indicates that this compound exhibits various biological activities:
Study 1: Antidiabetic Effects
In a study investigating GPR40 agonists, this compound was found to significantly enhance insulin secretion in response to glucose in vitro. This effect was attributed to its ability to activate GPR40 receptors on pancreatic beta cells .
Study 2: Antimicrobial Activity
Related compounds have shown promising antimicrobial effects against resistant strains of bacteria such as Staphylococcus aureus. While direct studies on this specific compound are still needed, its structural similarities suggest potential efficacy .
Study 3: Anticancer Activity
Research into imidazole derivatives has revealed their potential in inhibiting the growth of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects on HeLa and A549 cell lines, indicating that this compound may also possess similar properties .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
